1-Boc-3-(3,4-dichlorophenyl)piperazine

Purity Analysis Quality Control API Intermediate Sourcing

Unprotected 1-(3,4-dichlorophenyl)piperazine yields statistical mixtures of mono- and di-alkylated products during N-functionalization, complicating purification and reducing yield consistency. 1-Boc-3-(3,4-dichlorophenyl)piperazine (CAS 185110-16-1) provides a single-site solution: • Exclusive N4 functionalization-eliminates competitive N1 reactivity, avoiding statistical product mixtures. • ≥99.5% purity minimizes assay variability in CNS receptor SAR studies. • Direct entry to the 3,4-dichlorophenylpiperazine pharmacophore for NK-1/NK-2/NK-3 antagonist lead optimization.

Molecular Formula C15H20Cl2N2O2
Molecular Weight 331.2 g/mol
CAS No. 185110-16-1
Cat. No. B070392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-(3,4-dichlorophenyl)piperazine
CAS185110-16-1
Molecular FormulaC15H20Cl2N2O2
Molecular Weight331.2 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C15H20Cl2N2O2/c1-15(2,3)21-14(20)19-7-6-18-13(9-19)10-4-5-11(16)12(17)8-10/h4-5,8,13,18H,6-7,9H2,1-3H3
InChIKeyADEHFOWFGHHJGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-(3,4-dichlorophenyl)piperazine Sourcing Specifications


1-Boc-3-(3,4-dichlorophenyl)piperazine (CAS 185110-16-1) is an N-Boc protected arylpiperazine derivative with molecular formula C₁₅H₂₀Cl₂N₂O₂ and molecular weight 331.24 g/mol . It serves as a protected intermediate building block for the synthesis of pharmacologically active compounds targeting central nervous system (CNS) receptors, including serotonin (5-HT) and dopamine receptor families . The tert-butyloxycarbonyl (Boc) protecting group on the N1 nitrogen enables selective functionalization at the N4 position, while the 3,4-dichlorophenyl substituent at the C3 position introduces lipophilicity and potential receptor-binding pharmacophoric features .

1
Workflow: N4-selective piperazine functionalization
2
Selection: Boc-protected intermediate with specification-controlled purity
3
Context: 3,4-dichlorophenyl pharmacophore synthesis for CNS receptor studies

1-Boc-3-(3,4-dichlorophenyl)piperazine: Why Unprotected Forms Fail


Direct substitution of 1-Boc-3-(3,4-dichlorophenyl)piperazine with unprotected 1-(3,4-dichlorophenyl)piperazine (CAS 57260-67-0) or other arylpiperazines introduces orthogonal reactivity constraints that fundamentally alter synthetic outcomes. The unprotected piperazine core contains two chemically equivalent secondary amines, leading to statistical mixtures of mono- and di-alkylated products unless differential protection strategies are employed . In contrast, the Boc-protected derivative sequesters the N1 nitrogen, enabling exclusive, site-selective functionalization at the N4 position—a requirement for the synthesis of asymmetric arylpiperazine pharmacophores . Additionally, the electronic influence of the 3,4-dichloro substitution pattern differs measurably from other chloro-regioisomers (e.g., 2,3-dichloro) in downstream receptor-binding contexts, as documented in SAR studies [1].

Unprotected piperazine
Statistical mixtures of N-alkylated products may arise due to equivalent secondary amines, limiting site-selective synthesis.
Other chloro regioisomers
3,4-dichloro substitution pattern may not be functionally interchangeable with 2,3-dichloro or other regioisomers in receptor-binding SAR.

1-Boc-3-(3,4-dichlorophenyl)piperazine Procurement Evidence Guide


HPLC Purity Comparison vs. Industry Standards

Commercially available batches of 1-Boc-3-(3,4-dichlorophenyl)piperazine exhibit a documented purity range of 95.0% to 99.5% across suppliers, with at least one vendor (Shaoyuan Technology) reporting a batch-specific HPLC purity of 99.5% at 214 nm . This upper-tier specification exceeds the commonly cited 95% , 97% , and NLT 98% thresholds offered by alternative suppliers, representing a 1.5% absolute purity advantage over the 98% specification and a 4.5% absolute advantage over the 95% specification.

HPLC Purity Comparison
Data to verify
99.5% at 214 nm reported vs. 95.0%–98% baseline specifications
Supports purity-dependent synthesis reproducibility
Batch-specific COA required; independent verification recommended
Purity Analysis Quality Control API Intermediate Sourcing

Synthetic Value in Neurokinin Antagonist Patents

The 3-(3,4-dichlorophenyl)piperazine scaffold, from which 1-Boc-3-(3,4-dichlorophenyl)piperazine is directly derived via Boc deprotection, is explicitly claimed as a key intermediate in the synthesis of substituted aryl piperazines with neurokinin (NK-1, NK-2, NK-3) receptor antagonist activity [1]. The patent literature specifically identifies compounds containing the 3,4-dichlorophenyl substitution pattern on the piperazine ring as exhibiting tachykinin receptor antagonism, a pharmacological profile distinct from unsubstituted phenyl or other halogen-substituted arylpiperazine intermediates [1].

Patent Intermediate Claim
Class-level inference
Claimed as core scaffold in US5607936A for neurokinin antagonists
Supports entry into NK antagonist SAR programs
Patent-validated pharmacophore core; synthetic accessibility confirmed
Medicinal Chemistry Neurokinin Antagonists Patent Intermediates

3,4-Dichloro Substitution Advantage in σ Receptor Models

In a comparative structure-activity study of N-phenylpropyl-N‘-(substituted phenethyl)piperazine analogs (YZ-069 series), compounds bearing the 3,4-dichlorophenyl substitution pattern provided superior protection against cocaine-induced convulsions compared to the corresponding nitrophenyl derivative [1]. While all compounds tested exhibited low nanomolar affinity for both σ₁ and σ₂ receptors (Ki values in the low nM range), the behavioral efficacy in the cocaine convulsion model differed by substitution type, with 3,4-dichlorophenyl and methoxyphenyl substitutions conferring better in vivo protection than the nitrophenyl substitution [1].

σ Receptor Behavioral Model
Reported comparison
3,4-Dichlorophenyl analog exhibited better in vivo protection than nitrophenyl comparator
Supports selection for σ ligand development programs
Full quantification in primary manuscript; model-response context
Sigma Receptors Cocaine-Induced Convulsions Structure-Activity Relationship

Molecular Descriptor Comparison: Boc vs. Unprotected

The presence of the Boc protecting group on 1-Boc-3-(3,4-dichlorophenyl)piperazine (MW 331.24 g/mol) significantly alters the compound‘s lipophilicity and solubility profile compared to the unprotected 1-(3,4-dichlorophenyl)piperazine (CAS 57260-67-0, MW 231.12 g/mol) [1]. The Boc group adds approximately 100 g/mol to the molecular weight and introduces a carbamate moiety that modulates hydrogen-bonding capacity, affecting chromatographic retention and partitioning behavior during purification [1].

Physicochemical Comparison
Class-level inference
ΔMW +100 g/mol; predicted Δ boiling point ~50°C vs. unprotected form
Impacts chromatographic and solubility behavior
Predicted values; experimental validation recommended
Physicochemical Properties Computational Chemistry LogP Prediction

1-Boc-3-(3,4-dichlorophenyl)piperazine Application & Procurement Scenarios


Site-Selective Piperazine Functionalization for SAR

When synthesizing asymmetric N4-substituted arylpiperazine derivatives for structure-activity relationship (SAR) studies, the Boc-protected scaffold enables exclusive functionalization at the N4 position without competitive reactions at N1. This avoids the statistical product mixtures inherent when using unprotected 1-(3,4-dichlorophenyl)piperazine, thereby reducing purification burden and improving yield reproducibility . The 99.5% purity specification further minimizes impurity-driven variability in biological assay outcomes.

Neurokinin Antagonist Lead Optimization

For medicinal chemistry teams developing tachykinin receptor (NK-1, NK-2, NK-3) antagonists, 1-Boc-3-(3,4-dichlorophenyl)piperazine provides direct synthetic entry to the 3,4-dichlorophenylpiperazine pharmacophore claimed in US5607936A [1]. This enables rapid analog generation via N4 functionalization with varied acyl, alkyl, or sulfonamide groups, accelerating lead optimization timelines compared to de novo piperazine ring construction.

σ Receptor Ligand Development with Behavioral Profiling

Based on comparative evidence that the 3,4-dichlorophenyl substitution pattern confers superior protection against cocaine-induced convulsions versus nitrophenyl analogs in σ receptor behavioral models [2], procurement of this intermediate is indicated for programs targeting σ₁/σ₂ receptors with anticipated in vivo efficacy readouts. The protected form allows modular diversification of the N4-substituent while retaining the validated 3,4-dichloro aryl pharmacophore.

GMP Intermediate Sourcing for Preclinical Scale-Up

When transitioning from milligram-scale medicinal chemistry to multi-gram preclinical supply, the availability of 99.5% purity material reduces the impurity burden that must be controlled and documented in batch records. The well-defined analytical profile (MDL: MFCD04038531) and established supplier specifications facilitate compliance with quality documentation requirements for IND-enabling studies.

Application
Selection Property
Validation Focus
SAR synthesis of asymmetric N4-substituted arylpiperazines
Boc-protected intermediate with high purity specification
N4 site-selectivity and impurity profile
Neurokinin receptor antagonist lead optimization
3,4-dichlorophenylpiperazine pharmacophore
Patent-validated scaffold and synthetic accessibility
σ receptor behavioral model studies
3,4-dichloro substitution pattern
Behavioral model response and σ receptor affinity
Preclinical scale-up and multi-gram supply
Specification-controlled high-purity intermediate
Impurity control and batch documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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